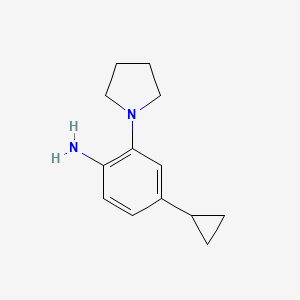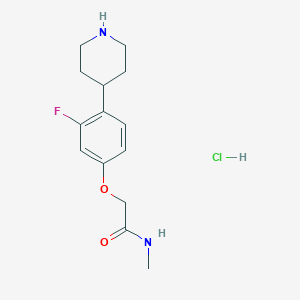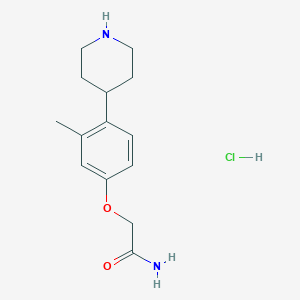
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a fluorophenyl group, and a piperidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoro-4-hydroxybenzaldehyde and piperidine-4-carboxylic acid.
Reaction Steps:
Formation of Piperidinyl Ester: The carboxylic acid is first converted to its piperidinyl ester using piperidine.
Cyclopropyl Amide Formation: The ester is then reacted with cyclopropylamine to form the cyclopropyl amide.
Hydroxy Group Protection: The hydroxy group on the benzene ring is protected using a suitable protecting group.
Final Steps: The protecting group is removed, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure purity and yield.
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to streamline the synthesis process and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can be performed on the piperidinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenyl derivatives.
Reduction Products: Piperidinyl derivatives with reduced functional groups.
Substitution Products: Various substituted piperidinyl compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The cyclopropyl group may enhance binding affinity to certain receptors, while the fluorophenyl group can influence the compound's pharmacokinetic properties. The piperidinyl moiety may interact with enzymes or receptors involved in biological processes.
類似化合物との比較
N-cyclopropyl-2-(4-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Similar structure but without the fluorine atom.
N-cyclopropyl-2-(3-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Different position of the piperidinyl group on the phenyl ring.
Uniqueness: The presence of the fluorine atom in the phenyl ring of N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride enhances its binding affinity and selectivity compared to similar compounds without fluorine.
特性
IUPAC Name |
N-cyclopropyl-2-(3-fluoro-4-piperidin-4-ylphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2.ClH/c17-15-9-13(21-10-16(20)19-12-1-2-12)3-4-14(15)11-5-7-18-8-6-11;/h3-4,9,11-12,18H,1-2,5-8,10H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYLPCDVYQTLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=C(C=C2)C3CCNCC3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














